molecular formula C6H7ClN2O B151660 (4-Amino-6-chloropyridin-3-yl)methanol CAS No. 846036-96-2

(4-Amino-6-chloropyridin-3-yl)methanol

Cat. No. B151660
M. Wt: 158.58 g/mol
InChI Key: AVYMOPIIGPZZEH-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Treat a 0° C. suspension of lithium aluminum hydride (5.7 g, 150 mmol) in THF (150 mL), under N2, drop-wise with a solution of ethyl 4-amino-6-chloronicotinate (15 g, 75 mmol) in THF (50 mL), allow to warm to RT and stir for 3 h. Quench the mixture with 10% NaOH (5.7 mL), then water (5.7 mL), filter to remove solids, add water to the filtrate and extract with EtOAc (3×). Wash the combined organics with brine, dry and concentrate to give the title compound (10 g, 84%). 1H NMR (300 MHz, DMSO-d6): δ 7.79 (s, 1H), 6.53 (s, 1H), 6.17 (s, 2H), 5.10 (t, J=5.4 Hz, 1H), 4.36 (d, J=5.4 Hz, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:13]([C:14](OCC)=[O:15])=[CH:12][N:11]=[C:10]([Cl:19])[CH:9]=1>C1COCC1>[NH2:7][C:8]1[CH:9]=[C:10]([Cl:19])[N:11]=[CH:12][C:13]=1[CH2:14][OH:15] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC(=NC=C1C(=O)OCC)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat a 0° C.
CUSTOM
Type
CUSTOM
Details
Quench the mixture with 10% NaOH (5.7 mL)
FILTRATION
Type
FILTRATION
Details
water (5.7 mL), filter
CUSTOM
Type
CUSTOM
Details
to remove solids
ADDITION
Type
ADDITION
Details
add water to the filtrate
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×)
WASH
Type
WASH
Details
Wash the combined organics with brine
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=NC(=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.